molecular formula C25H28O10 B1260228 Toonaciliatin A

Toonaciliatin A

Cat. No. B1260228
M. Wt: 488.5 g/mol
InChI Key: ZAWCFJLPRJGSNA-SNPYWUFNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Toonaciliatin A is a natural product found in Toona ciliata with data available.

Scientific Research Applications

Anti-Inflammatory and Arthritis Treatment

Toonaciliatin A, a compound derived from Toona ciliata, has shown significant anti-inflammatory properties. A study by Gou et al. (2017) revealed that Toonaciliatin K, a related compound, suppresses inflammation in lipopolysaccharide-induced RAW264.7 cells and inhibits pro-inflammatory cytokines. It also alleviated paw swelling and improved arthritis clinical scores in rats, suggesting its potential as an arthritis treatment.

Antifungal and Antibacterial Properties

Toonaciliatin A exhibits notable antifungal and antibacterial activities. For instance, Toonaciliatin M demonstrated moderate antifungal activity against Trichophyton rubrum, as reported by Chen et al. (2009). Additionally, Toonacilidin B, another compound from Toona ciliata, showed inhibitory activity against H. pylori, as mentioned by Zhang et al. (2011).

Cytotoxic Activities and Potential in Cancer Treatment

Toonaciliatin A and its derivatives have displayed cytotoxic properties against various cancer cell lines. For example, Toonamicronoids A–D showed moderate cytotoxicities against HL-60 cells, as found by Zhang et al. (2019). Moreover, Toonaciliatin K has been studied for its protective effects against lung injury in H1N1 influenza, which implies potential applications in respiratory diseases, as indicated by Zeng et al. (2019).

Miscellaneous Applications

Toonaciliatin A and related compounds from Toona ciliata have shown a variety of other biological activities. For instance, compounds isolated from Toona ciliata demonstrated radical scavenging, anti-inflammatory, and cytotoxic activities, as reported by Hu et al. (2015) and Zhang et al. (2012).

properties

Product Name

Toonaciliatin A

Molecular Formula

C25H28O10

Molecular Weight

488.5 g/mol

IUPAC Name

(1S,2R,3R,4R,7R,12S,13R,14R,15S,17R,19S,20R)-15-(furan-3-yl)-3,4,13,20-tetrahydroxy-2,7,14,20-tetramethyl-6,11,18-trioxahexacyclo[10.8.0.02,10.03,7.014,19.017,19]icos-9-ene-5,8-dione

InChI

InChI=1S/C25H28O10/c1-20-11(10-5-6-32-9-10)7-14-25(20,34-14)22(3,30)16-15(17(20)27)33-13-8-12(26)23(4)24(31,21(13,16)2)18(28)19(29)35-23/h5-6,8-9,11,14-18,27-28,30-31H,7H2,1-4H3/t11-,14+,15-,16+,17-,18-,20+,21+,22+,23-,24-,25+/m0/s1

InChI Key

ZAWCFJLPRJGSNA-SNPYWUFNSA-N

Isomeric SMILES

C[C@]12[C@@H](C[C@@H]3[C@]1(O3)[C@]([C@@H]4[C@@H]([C@@H]2O)OC5=CC(=O)[C@]6([C@@]([C@@]45C)([C@H](C(=O)O6)O)O)C)(C)O)C7=COC=C7

Canonical SMILES

CC12C(CC3C1(O3)C(C4C(C2O)OC5=CC(=O)C6(C(C45C)(C(C(=O)O6)O)O)C)(C)O)C7=COC=C7

synonyms

toonaciliatin A
toonaciliatine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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